

# Tinlorafenib: A Technical Guide to a Novel BRAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tinlorafenib**, also known as PF-07284890 and ARRY-461, is a potent, orally active, and central nervous system (CNS) penetrant inhibitor of BRAF kinase.[1][2] It has demonstrated significant activity against BRAF V600 mutations, which are prevalent in various malignancies, including melanoma and central nervous system tumors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for **Tinlorafenib**.

### **Chemical Structure and Identifiers**

**Tinlorafenib** is a synthetic organic small molecule.[3] Its chemical identity is well-defined by standard nomenclature and registry numbers.



| Identifier        | Value                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[2-chloro-3-[(3,5-dimethyl-4-oxoquinazolin-6-yl)amino]-4-fluorophenyl]-3-fluoropropane-1-sulfonamide[4] |
| CAS Number        | 2573781-75-4[1][3][5][6]                                                                                  |
| Molecular Formula | C19H19ClF2N4O3S[4][5]                                                                                     |
| SMILES            | CC1=C(C=CC2=C1C(=O)N(C=N2)C)NC3=C(C<br>=CC(=C3Cl)NS(=O)(=O)CCCF)F[4][5]                                   |
| InChlKey          | VVLVISDSGRHLMB-UHFFFAOYSA-N[3]                                                                            |

# **Physicochemical and Pharmacological Properties**

**Tinlorafenib** possesses drug-like properties that make it a promising clinical candidate. Its ability to cross the blood-brain barrier is a key feature for treating brain malignancies.

**Table 2.1: Physicochemical Properties** 

| Property         | Value                             | Source                  |
|------------------|-----------------------------------|-------------------------|
| Molecular Weight | 456.89 g/mol [5]                  | MedChemExpress, PubChem |
| Calculated XlogP | 3.2                               | PubChem                 |
| Solubility       | DMSO: 125 mg/mL (273.59<br>mM)[3] | MedChemExpress          |
| Appearance       | White to off-white solid[5]       | MedChemExpress          |

# **Table 2.2: Pharmacological Properties**



| Property            | Value                                                    | Source                                                 |
|---------------------|----------------------------------------------------------|--------------------------------------------------------|
| Mechanism of Action | Inhibitor of BRAF and CRAF kinases[5]                    | MedChemExpress                                         |
| Target(s)           | BRAF, CRAF, ERK[3]                                       | MedChemExpress                                         |
| Key Feature         | CNS Penetrant (Crosses the blood-brain barrier)[1][5][6] | MedKoo Biosciences,<br>MedChemExpress, DC<br>Chemicals |

## **Mechanism of Action and Signaling Pathway**

**Tinlorafenib** exerts its therapeutic effect by targeting the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. Specifically, it inhibits BRAF, a serine/threonine-protein kinase that, when mutated, leads to constitutive activation of the pathway and uncontrolled cell proliferation. By inhibiting both wild-type and mutated forms of BRAF, **Tinlorafenib** effectively blocks downstream signaling to MEK and ERK, ultimately leading to decreased cell proliferation and tumor growth.[4][5]





Click to download full resolution via product page

Tinlorafenib's inhibition of BRAF in the MAPK/ERK signaling pathway.



**Biological Activity** 

**Table 4.1: In Vitro Activity** 

| Assay              | Target/Cell Line                         | IC50          | Source                          |
|--------------------|------------------------------------------|---------------|---------------------------------|
| Kinase Inhibition  | BRAF                                     | 5.8 nM        | MedChemExpress                  |
| Kinase Inhibition  | CRAF                                     | 4.1 nM        | MedChemExpress                  |
| Kinase Inhibition  | BRAF V600E                               | 4.25 nM[5][6] | MedChemExpress,<br>DC Chemicals |
| Kinase Inhibition  | BRAF V600K                               | 2.7 nM[5][6]  | MedChemExpress,<br>DC Chemicals |
| Cell Proliferation | BRAF V600E/K<br>mutant melanoma<br>cells | 18-38 nM[5]   | MedChemExpress                  |

**Table 4.2: In Vivo Activity** 

| Animal Model               | Dosing                      | Result                      | Source         |
|----------------------------|-----------------------------|-----------------------------|----------------|
| Mouse A375 xenograft model | 10-30 mg/kg, twice a day[3] | Induced tumor regression[3] | MedChemExpress |

# **Experimental Protocols**

The following sections outline general methodologies relevant to the study of **Tinlorafenib**.

### **BRAF Kinase Inhibition Assay**

This protocol describes a general method for determining the in vitro potency of a compound against BRAF kinase.





Click to download full resolution via product page

General workflow for a BRAF kinase inhibition assay.



#### Materials:

- BRAF (wild-type or mutant) enzyme
- 5x Kinase Buffer
- ATP
- BRAF substrate
- Kinase-Glo® MAX reagent
- Tinlorafenib
- DMSO
- 96-well white plates

#### Procedure:

- Prepare a master mix containing 5x Kinase Buffer, ATP, and BRAF substrate.
- Add the master mix to all wells of a 96-well plate.
- Add diluted **Tinlorafenib** or vehicle control (DMSO) to the appropriate wells.
- Initiate the reaction by adding diluted BRAF enzyme to the wells.
- Incubate the plate at 30°C for 45 minutes.
- Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate at room temperature for 10 minutes.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration of **Tinlorafenib** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.



## **Cell Proliferation Assay**

This protocol outlines a general method for assessing the effect of **Tinlorafenib** on the proliferation of cancer cell lines.

#### Materials:

- BRAF-mutant cancer cell line (e.g., A375)
- Cell culture medium and supplements
- Tinlorafenib
- DMSO
- 96-well clear plates
- Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

#### Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of Tinlorafenib or vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add a cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate as required by the chosen reagent.
- Measure the absorbance or luminescence using a microplate reader.
- Calculate the percent inhibition of cell proliferation for each concentration and determine the IC<sub>50</sub> value.

### In Vivo Xenograft Study



This protocol provides a general framework for evaluating the antitumor efficacy of **Tinlorafenib** in a mouse xenograft model.





Click to download full resolution via product page

Workflow for an in vivo xenograft study.

#### Animals:

Immunocompromised mice (e.g., nude or SCID)

#### Procedure:

- Subcutaneously inject a suspension of BRAF-mutant cancer cells into the flank of each mouse.
- Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Prepare the dosing solution of Tinlorafenib in an appropriate vehicle.
- Administer **Tinlorafenib** or vehicle to the mice orally at the specified dose and schedule.
- Measure tumor dimensions and body weight regularly (e.g., twice a week).
- Continue the study for a predetermined duration or until the tumors in the control group reach the endpoint.
- At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

### **Analytical Methods**

The quantification of **Tinlorafenib** in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. A general approach would involve protein precipitation from plasma samples followed by chromatographic separation on a C18 column and detection by mass spectrometry in multiple reaction monitoring (MRM) mode.

# **Summary and Future Directions**



**Tinlorafenib** is a promising BRAF inhibitor with potent activity against clinically relevant mutations and the significant advantage of CNS penetration. The data summarized in this guide highlight its potential for the treatment of BRAF-mutant cancers, including those with brain metastases. Further clinical investigation is ongoing to fully elucidate its safety and efficacy profile in various patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tinlorafenib | C19H19CIF2N4O3S | CID 155434855 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tinlorafenib|2573781-75-4|COA [dcchemicals.com]
- To cite this document: BenchChem. [Tinlorafenib: A Technical Guide to a Novel BRAF Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930845#tinlorafenib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com